Home > Products > Screening Compounds P141286 > [Sar9,Met(O2)11]-SP
[Sar9,Met(O2)11]-SP -

[Sar9,Met(O2)11]-SP

Catalog Number: EVT-10970981
CAS Number:
Molecular Formula: C64H100N18O15S
Molecular Weight: 1393.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Sar9,Met(O2)11]-Substance P is a synthetic neurokinin-1 receptor agonist, derived from the naturally occurring neuropeptide Substance P. This compound is notable for its potential therapeutic applications in various physiological and pathological conditions, particularly those involving pain and inflammation. The chemical structure of [Sar9,Met(O2)11]-Substance P is characterized by its unique amino acid substitutions that enhance its binding affinity to neurokinin receptors.

Source

The compound is classified as a small molecule and is primarily investigated for its pharmacological properties. It can be found in various chemical databases, including DrugBank and PubChem, where it is listed under the DrugBank Accession Number DB05875 and the PubChem CID 44338651.

Classification
  • Type: Small Molecule
  • Groups: Investigational
  • Chemical Formula: C₆₄H₁₀₀N₁₈O₁₅S
  • Molecular Weight: 1393.68 g/mol
Synthesis Analysis

Methods

The synthesis of [Sar9,Met(O2)11]-Substance P typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with the appropriate amino acid derivatives, including Sarcosine and Methionine sulfone.
  2. Coupling Reactions: Each amino acid is coupled using standard reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate formation of peptide bonds.
  3. Deprotection Steps: After each coupling step, protective groups are removed under mild acidic or basic conditions to expose reactive functional groups for subsequent reactions.
  4. Purification: The crude peptide product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Molecular Structure Analysis

Structure

The molecular structure of [Sar9,Met(O2)11]-Substance P features a complex arrangement of amino acids that contribute to its biological activity. The IUPAC name is:

\text{ 2S 2 2S 1 2S 6 amino 2 2S 1 2S 2 amino 5 carbamimidamidopentanoyl pyrrolidin 2 yl formamido}hexanoyl]pyrrolidin-2-yl]formamido}-N-[(1S)-3-carbamoyl-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-{[(1S)-1-carbamoyl-3-methanesulfonylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}methyl)(methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-phenylethyl]carbamoyl}propyl]pentanediamide}

Data

The structural data can be represented as follows:

PropertyValue
Molecular FormulaC₆₄H₁₀₀N₁₈O₁₅S
Average Molecular Weight1393.68 g/mol
Monoisotopic Weight1392.73 g/mol
Chemical Reactions Analysis

Reactions

[Sar9,Met(O2)11]-Substance P primarily functions through its interaction with neurokinin receptors, specifically the neurokinin-1 receptor. The binding of this compound to the receptor triggers a cascade of intracellular signaling pathways.

Technical Details

  1. Binding Affinity: Studies have shown that [Sar9,Met(O2)11]-Substance P exhibits high affinity for neurokinin receptors, leading to enhanced physiological responses such as vasodilation and increased pain sensitivity.
  2. Reversible Binding: The binding of [Sar9,Met(O2)11]-Substance P to its receptor is characterized as saturable and reversible, indicating that receptor occupancy can be modulated by varying concentrations of the ligand.
Mechanism of Action

Process

The mechanism by which [Sar9,Met(O2)11]-Substance P exerts its effects involves several steps:

  1. Receptor Activation: Upon administration, [Sar9,Met(O2)11]-Substance P binds to the neurokinin-1 receptor on target cells.
  2. Signal Transduction: This binding activates G-proteins associated with the receptor, leading to downstream signaling events.
  3. Physiological Effects: The resultant signaling cascades promote various biological responses such as increased vascular permeability and modulation of pain pathways.

Data

Research indicates that this compound can significantly influence cardiovascular parameters such as mean arterial blood pressure and heart rate when administered in vivo.

Physical and Chemical Properties Analysis

Physical Properties

[Sar9,Met(O2)11]-Substance P is a white to off-white powder at room temperature with solubility in aqueous solutions.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
Applications

Scientific Uses

[Sar9,Met(O2)11]-Substance P has potential applications in various fields:

  • Pain Management: Due to its agonistic properties at neurokinin receptors, it may be explored for therapeutic use in managing pain syndromes.
  • Cardiovascular Research: Its effects on blood pressure regulation make it a candidate for studies related to cardiovascular health.
  • Neuroscience Studies: As a neuropeptide analog, it serves as a valuable tool in investigating neurogenic inflammation and other neurological processes.
Neurokinin-1 Receptor Pharmacodynamics

Selective Agonist Specificity Profiling

[Sar⁹,Met(O₂)¹¹]-Substance P is a rationally engineered analog of the endogenous undecapeptide Substance P, designed to achieve high selectivity for the neurokinin-1 receptor subtype. The molecular modifications involve substitution of glycine⁹ with sarcosine (N-methylglycine) and oxidation of methionine¹¹ to methionine sulfone. These structural alterations confer profound pharmacological specificity, as demonstrated through comprehensive receptor profiling studies. Competition binding assays across cloned human tachykinin receptors reveal that [Sar⁹,Met(O₂)¹¹]-Substance P exhibits >1,000-fold selectivity for neurokinin-1 receptors over neurokinin-2 and neurokinin-3 receptors. Its inability to displace radiolabeled neurokinin A (a neurokinin-2-preferring ligand) or senktide (a neurokinin-3-specific agonist) confirms target exclusivity even at micromolar concentrations [3] [6]. Functional assays in isolated tissue preparations further validate this selectivity profile: The agonist potently contracts guinea-pig ileum (neurokinin-1-dominant tissue) with EC₅₀ values in the low nanomolar range (0.1–1 nM), while showing negligible activity in rat portal vein (neurokinin-2-responsive) or hamster ductus deferens (neurokinin-3-responsive) preparations [6]. This precision distinguishes it from endogenous Substance P, which exhibits significant cross-reactivity with neurokinin-2 and neurokinin-3 receptors at higher concentrations [3] [9].

Table 1: Receptor Selectivity Profile of [Sar⁹,Met(O₂)¹¹]-Substance P

Receptor TypeRadioligand Displacement (Kᵢ, nM)Functional Activity (EC₅₀, nM)Tissue/Binding Model
Neurokinin-10.5–1.40.1–1.0Guinea-pig ileum, Rat brain membranes
Neurokinin-2>1,000>1,000Rat portal vein, CHO-K1/NK2R
Neurokinin-3>1,000>1,000Hamster ductus deferens, HEK293/NK3R

Receptor Binding Affinity Quantification

Equilibrium binding studies utilizing radiolabeled [¹²⁵I]-Bolton-Hunter-[Sar⁹,Met(O₂)¹¹]-Substance P demonstrate high-affinity, saturable binding to neurokinin-1 receptors in rat brain membranes. Scatchard analysis reveals a single class of binding sites with dissociation constant (Kd) values of 1.0–1.4 nM and maximal binding capacity (Bmax) of 15–160 fmol/mg protein, depending on the brain region examined [3] [6]. Kinetic analyses indicate rapid, reversible binding characterized by an association rate (kon) of 3.5 × 10⁸ M⁻¹min⁻¹ and dissociation rate (koff) of 0.4 min⁻¹, yielding a calculated Kd consistent with equilibrium measurements [6]. Autoradiographic mapping in rat brain sections confirms discrete neuroanatomical distribution, with highest density in olfactory bulb, striatum, amygdala-hippocampal complex, locus coeruleus, and spinal cord substantia gelatinosa [3]. Competitive inhibition studies establish a rank order of potency for tachykinins: unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P (Ki = 0.6 nM) > Substance P (Ki = 1.2 nM) ≫ neurokinin A (Ki > 1,000 nM) ≈ neurokinin B (Ki > 1,000 nM), corroborating neurokinin-1 receptor specificity [3] [6]. This binding profile is pharmacologically identical to that of endogenous Substance P but with 3-fold higher affinity attributable to reduced peptide degradation and optimized receptor docking [6] [9].

Intracellular Signaling Cascade Activation

[Sar⁹,Met(O₂)¹¹]-Substance P activates canonical neurokinin-1 receptor signaling pathways through G-protein coupling, primarily involving Gq and Gs proteins. Upon receptor engagement, the agonist stimulates phospholipase C-β (PLC-β) activation via Gq, leading to rapid hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in intracellular calcium mobilization from endoplasmic reticulum stores and protein kinase C (PKC) activation [7]. Concurrently, Gs-mediated adenylyl cyclase stimulation elevates cyclic adenosine monophosphate (cAMP) levels, activating protein kinase A (PKA) [4] [7]. Electrophysiological and biochemical evidence from rat dorsal horn neurons demonstrates that [Sar⁹,Met(O₂)¹¹]-Substance P-induced depolarization and Fos protein expression are signaling pathway-dependent:

  • Depolarization is attenuated >70% by PKC inhibitors (bisindolylmaleimide I) or PKA inhibitors (Rp-cAMP)
  • Fos expression is reduced 60–80% by PKC/PKA inhibition in deep dorsal horn laminae
  • Combined PKC + PKA inhibition produces non-additive effects, suggesting convergent signaling to a common effector [7]

The temporal dynamics of signaling differ from endogenous Substance P due to resistance to enzymatic degradation. [Sar⁹,Met(O₂)¹¹]-Substance P sustains PLC-β and adenylyl cyclase activation for >30 minutes post-application in spinal cord slices, whereas Substance P effects decay within 10–15 minutes. This prolonged signaling underlies its utility in mechanistic studies of neurokinin-1 receptor function [4] [7].

Table 2: Key Intracellular Signaling Pathways Activated by [Sar⁹,Met(O₂)¹¹]-Substance P

Signaling PathwayPrimary G-ProteinSecond MessengersDownstream EffectorsFunctional Outcomes
Phospholipase C-βGqIP₃, DAG, Ca²⁺PKC, Calmodulin kinasesNeuronal depolarization, Transcriptional regulation
Adenylyl cyclase/cAMPGscAMPPKA, CREBFos expression, Synaptic plasticity
MAP kinase cascadeGq/GsRas, Raf, MEKERK1/2Cell proliferation, Inflammation

Comparison with Endogenous Substance P Bioactivity

While [Sar⁹,Met(O₂)¹¹]-Substance P mimics the pharmacological actions of Substance P at neurokinin-1 receptors, critical differences in bioactivity emerge from structural and metabolic properties:

  • Receptor Activation Efficiency: Despite similar binding kinetics, [Sar⁹,Met(O₂)¹¹]-Substance P exhibits 2–3-fold greater functional potency in cellular assays (EC₅₀ = 0.11 nM vs. 0.32 nM for Substance P in U-373MG astrocytoma calcium flux assays) due to enhanced receptor residence time [4] [9].
  • Metabolic Stability: The sarcosine⁹ substitution confers resistance to neutral endopeptidase (NEP) cleavage, while methionine sulfone¹¹ prevents oxidation-sensitive inactivation. This extends biological half-life >5-fold compared to Substance P in CNS tissue homogenates [4] [6].
  • Functional Selectivity (Biased Signaling): In renal vasculature studies, [Sar⁹,Met(O₂)¹¹]-Substance P fails to elicit pressor responses even at 33.3 nmol doses, whereas Substance P induces dose-dependent vasoconstriction. This suggests tissue-specific signaling bias, potentially from differential G-protein coupling [8].
  • Behavioral Pharmacology: Intracerebroventricular administration in rats reveals divergent bioactivity: Both peptides increase arterial blood pressure equivalently, but only [Sar⁹,Met(O₂)¹¹]-Substance P induces sustained grooming behavior (≥30 minutes), while Substance P preferentially evokes scratching responses. These phenotypic differences imply engagement of distinct neurokinin-1 receptor populations or neural circuits [4] [9].
  • Transcriptional Regulation: Quantitative immunohistochemistry shows [Sar⁹,Met(O₂)¹¹]-Substance P induces 2.5-fold higher Fos expression in spinal dorsal horn neurons than equimolar Substance P, attributable to prolonged receptor activation and synergistic PKA/PKC signaling [7].

These pharmacological distinctions establish [Sar⁹,Met(O₂)¹¹]-Substance P not merely as a Substance P mimetic, but as a precision pharmacological tool with unique properties that enable interrogation of neurokinin-1 receptor signaling in complex biological systems.

Properties

Product Name

[Sar9,Met(O2)11]-SP

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C64H100N18O15S

Molecular Weight

1393.7 g/mol

InChI

InChI=1S/C64H100N18O15S/c1-37(2)34-46(58(90)74-42(53(69)85)28-33-98(4,96)97)78-54(86)38(3)73-57(89)47(35-39-16-7-5-8-17-39)80-59(91)48(36-40-18-9-6-10-19-40)79-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-60(92)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-61(93)49-22-14-31-81(49)62(94)41(66)20-13-30-72-64(70)71/h5-10,16-19,37-38,41-50H,11-15,20-36,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,85)(H,73,89)(H,74,90)(H,75,87)(H,76,92)(H,77,93)(H,78,86)(H,79,88)(H,80,91)(H4,70,71,72)/t38?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

VRAGPHDTXRPMRS-RGKHVPTMSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)C(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.